
3-(((R)-2-((S)-1-(((S)-2-(2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents such as carbodiimides or phosphonium salts. The final steps involve the deprotection of functional groups and the formation of disulfide bonds under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex peptide sequences. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide groups can undergo nucleophilic substitution reactions, leading to the formation of new amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used reducing agents.
Substitution: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used for amide bond formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and new amide derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of targeted therapies.
Industry: Utilized in the development of novel materials and bioconjugates.
Wirkmechanismus
The mechanism of action of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The disulfide bonds play a crucial role in the compound’s stability and reactivity, enabling it to undergo redox reactions that are essential for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid analogs: Compounds with similar structures but different functional groups or stereochemistry.
Peptide-based compounds: Other peptides with disulfide bonds and similar functional groups.
Uniqueness
The uniqueness of 3-((®-2-((S)-1-(((S)-2-(2-(®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanamido)acetamido)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl)pyrrolidine-2-carboxamido)-3-amino-3-oxopropyl)disulfanyl)propanoic acid lies in its complex structure, which allows for a wide range of chemical reactions and biological interactions. The presence of multiple functional groups and stereocenters provides a high degree of specificity and versatility, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C54H69N11O12S2 |
|---|---|
Molekulargewicht |
1128.3 g/mol |
IUPAC-Name |
3-[[(2R)-3-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C54H69N11O12S2/c1-54(2,3)77-46(69)26-40(61-44(66)28-60-48(71)39(19-10-11-22-58-52(56)57)64-53(75)76-29-37-35-16-6-4-14-33(35)34-15-5-7-17-36(34)37)49(72)62-41(25-31-27-59-38-18-9-8-13-32(31)38)51(74)65-23-12-20-43(65)50(73)63-42(47(55)70)30-79-78-24-21-45(67)68/h4-9,13-18,27,37,39-43,59H,10-12,19-26,28-30H2,1-3H3,(H2,55,70)(H,60,71)(H,61,66)(H,62,72)(H,63,73)(H,64,75)(H,67,68)(H4,56,57,58)/t39-,40+,41+,42+,43+/m1/s1 |
InChI-Schlüssel |
USWQCBIDWHZYMI-OTDCJKRWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSSCCC(=O)O)C(=O)N)NC(=O)CNC(=O)C(CCCCN=C(N)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


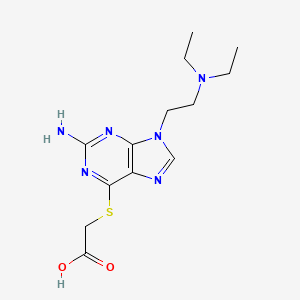
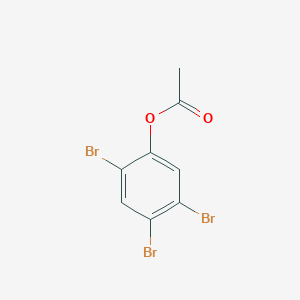
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
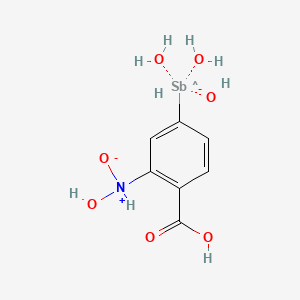
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
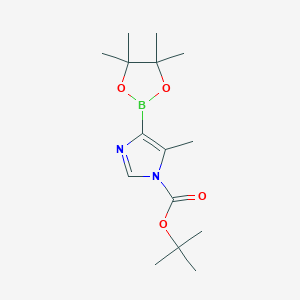
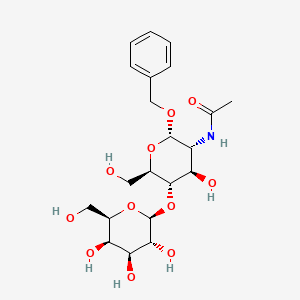
![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)



